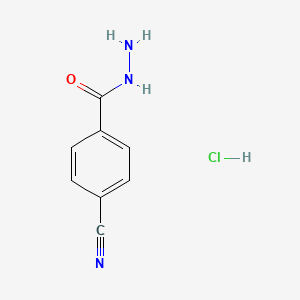

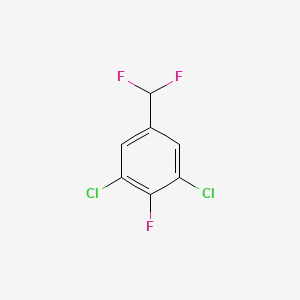

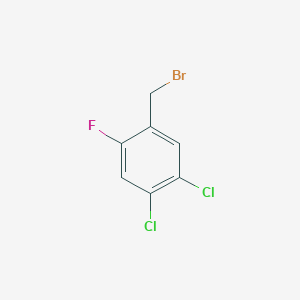

![molecular formula C10H6BrN3O B1446407 1-Acetyl-6-bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile CAS No. 1352398-34-5](/img/structure/B1446407.png)

1-Acetyl-6-bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile

描述

1-Acetyl-6-bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile is a heterocyclic compound with a fused pyrrolopyridine ring system. Its chemical structure consists of an acetyl group, a cyano group, and a bromine atom attached to the pyrrolopyridine core.

Synthesis Analysis

The synthesis of this compound involves several steps. One common approach is the cyclization reaction of an appropriate precursor. For instance, starting from a brominated pyridine derivative, the acetyl group can be introduced via acylation, followed by cyano group installation. The final cyclization step forms the pyrrolopyridine ring system.

Molecular Structure Analysis

The molecular formula of 1-Acetyl-6-bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile is C10H6BrN3O . Its structure includes a five-membered pyrrole ring fused with a six-membered pyridine ring. The acetyl group and cyano group are attached to different positions on the ring system.

Chemical Reactions Analysis

1-Acetyl-6-bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile can participate in various chemical reactions, including:

- Substitution reactions : The bromine atom can be replaced by other nucleophiles.

- Reductive processes : Reduction of the cyano group to form an amine or other functional groups.

- Functional group transformations : Modification of the acetyl group or cyano group.

Physical And Chemical Properties Analysis

- Melting Point : The melting point of 1-Acetyl-6-bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile is typically within a specific range.

- Solubility : It may be soluble in certain organic solvents.

- Stability : Consideration of stability under various conditions is essential.

科研应用

Biological Activity and Drug Discovery

The pyrrolidine scaffold, closely related to the core structure of 1-Acetyl-6-bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile, plays a crucial role in medicinal chemistry. Pyrrolidine derivatives are known for their significant biological activities and have been extensively explored in drug discovery. The review by Li Petri et al. (2021) discusses the bioactive molecules characterized by the pyrrolidine ring, underscoring its importance in achieving target selectivity and enhancing pharmacophore exploration due to its three-dimensional structure and stereochemistry Li Petri, G., et al., 2021.

Synthetic Applications and Catalysis

Several studies have focused on the synthetic utility of pyrrolidine and related heterocycles. For example, the work on regioselectivity in free radical bromination of unsymmetrical dimethylated pyridines by Thapa et al. (2014) sheds light on the mechanisms and selectivity of bromination reactions involving pyridine derivatives. This research provides valuable insights into the synthesis and functionalization of pyridine-based compounds, which are relevant for the preparation of 1-Acetyl-6-bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile Thapa, R., et al., 2014.

Chemical Reactivity and Mechanistic Studies

The chemical reactivity and mechanism of formation of heterocyclic compounds, including those similar to 1-Acetyl-6-bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile, have been a subject of interest. For instance, the study on the synthesis of pyridines and quinolines from propargylic alcohols by Mishra et al. (2022) highlights innovative approaches to constructing heterocycles, demonstrating the versatility and potential of propargylic alcohols in generating complex molecular architectures Mishra, S., et al., 2022.

Safety And Hazards

- Toxicity : Assess the compound’s toxicity profile.

- Handling Precautions : Use appropriate protective equipment during synthesis and handling.

- Environmental Impact : Evaluate potential environmental hazards.

未来方向

- Structure-Activity Relationship (SAR) Studies: Investigate modifications to enhance potency and selectivity.

- In Vivo Studies : Assess the compound’s efficacy and safety in animal models.

- Clinical Trials : If promising, progress to clinical trials for potential therapeutic applications.

性质

IUPAC Name |

1-acetyl-6-bromopyrrolo[2,3-b]pyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrN3O/c1-6(15)14-5-7(4-12)8-2-3-9(11)13-10(8)14/h2-3,5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLGYZOPXEYYNHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C=C(C2=C1N=C(C=C2)Br)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Acetyl-6-bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

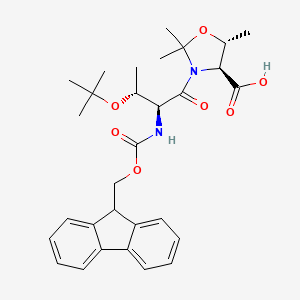

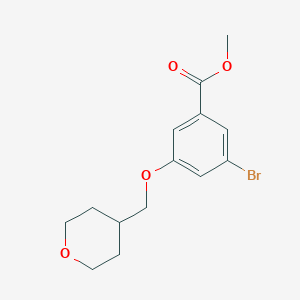

![[3-(1-Phenyl-cyclobutyl)-[1,2,4]oxadiazol-5-ylmethyl]-carbamic acid tert-butyl ester](/img/structure/B1446331.png)

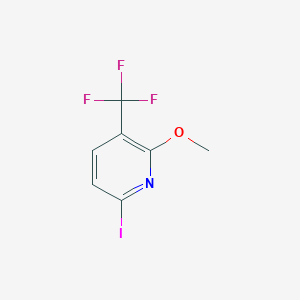

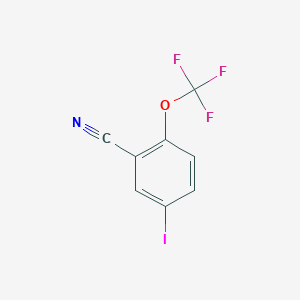

![7-Bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1446334.png)

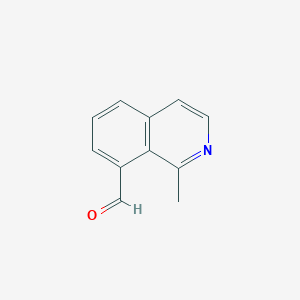

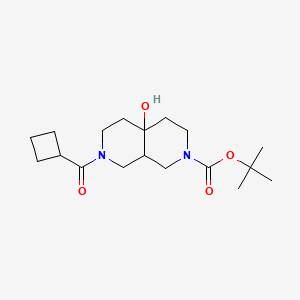

![Benzoic acid, 4-[[(6-ethyl-3-methyl-2-phenyl-4-quinolinyl)carbonyl]amino]-, ethyl ester](/img/structure/B1446335.png)

![[(4-Chlorophenyl)phenylmethyl]-hydrazine](/img/structure/B1446346.png)